molecular formula C4H5F3O3 B6350397 Trifluoromethoxy-acetic acid methyl ester CAS No. 69104-99-0

Trifluoromethoxy-acetic acid methyl ester

Cat. No.: B6350397
CAS No.: 69104-99-0
M. Wt: 158.08 g/mol
InChI Key: YHRXNEBBBAMXSK-UHFFFAOYSA-N
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Description

Trifluoromethoxy-acetic acid methyl ester (CAS 69104-99-0) is a high-purity fluorinated building block of interest in life science and materials research. With the molecular formula C4H5F3O3 and a molecular weight of 158.08 g/mol, this compound is characterized by the integration of a trifluoromethoxy group, a substituent known for its distinct properties . The trifluoromethoxy group is increasingly valuable in agrochemical and pharmaceutical research due to its ability to simultaneously influence the electronic, lipophilic, and steric parameters of a molecule. This can significantly alter both the pharmacodynamic and pharmacokinetic properties of candidate molecules, potentially enhancing metabolic stability, lipophilicity for improved membrane penetration, and overall biological effectiveness . As a methyl ester, this compound serves as a versatile synthetic intermediate, readily undergoing transformations such as hydrolysis to acids or transesterification. Researchers utilize it in the synthesis of more complex molecules, including those for the development of active ingredients. Its applications extend to serving as a precursor in the preparation of novel trifluoromethylated building blocks, which are essential for molecular modification in medicinal chemistry programs . This product is provided with a purity of not less than 98% . It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request analytical data, including 1 H-NMR spectra, to support their experimental work .

Properties

IUPAC Name

methyl 2-(trifluoromethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRXNEBBBAMXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Trifluoromethoxide Salts

A predominant method involves nucleophilic displacement of leaving groups by trifluoromethoxide (OCF₃⁻) salts. Potassium trifluoromethoxide (KOCF₃) and rubidium trifluoromethoxide (RbOCF₃) are preferred nucleophiles due to their reactivity in polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF).

In Example 12 of the patent EP2280918A1, ethyl 2-trifluoromethoxyacetate is synthesized by reacting RbOCF₃ with ethyl 2-bromoacetate in DMF at 60°C for 72 hours. Adapting this for the methyl ester would involve substituting ethyl bromide with methyl iodide or dimethyl sulfate. The general reaction is:

RbOCF3+CH3OCOCH2XCH3OCOCH2OCF3+RbX(X=Br, I, mesylate)\text{RbOCF}3 + \text{CH}3\text{OCOCH}2\text{X} \rightarrow \text{CH}3\text{OCOCH}2\text{OCF}3 + \text{RbX} \quad (X = \text{Br, I, mesylate})

Key parameters include:

  • Temperature : -20°C to 0°C minimizes side reactions like elimination.

  • Solvent : DMA enhances nucleophilicity of OCF₃⁻ by stabilizing the cation.

  • Workup : Removal of byproducts (e.g., CF₃SO₂F) via vacuum distillation ensures purity.

Esterification of Trifluoromethoxy-Acetic Acid

Direct esterification of trifluoromethoxy-acetic acid with methanol is theoretically straightforward but complicated by the acid’s sensitivity. Example 25 describes the synthesis of sodium 2-trifluoromethoxyacetate, which can be protonated to the free acid and subsequently esterified:

CF3OCH2COONa+HClCF3OCH2COOHCH3OH, H+CF3OCH2COOCH3\text{CF}3\text{OCH}2\text{COONa} + \text{HCl} \rightarrow \text{CF}3\text{OCH}2\text{COOH} \xrightarrow{\text{CH}3\text{OH, H}^+} \text{CF}3\text{OCH}2\text{COOCH}3

Challenges :

  • Acid Stability : Trifluoromethoxy-acetic acid decomposes above 200°C, necessitating mild conditions.

  • Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) are effective but require careful stoichiometry to avoid dehydration.

Transesterification of Higher Esters

Transesterification offers a route to the methyl ester from more stable precursors. For instance, ethyl 2-trifluoromethoxyacetate (from Example 12 ) reacts with methanol in the presence of a titanium(IV) isopropoxide catalyst:

CF3OCH2COOC2H5+CH3OHCF3OCH2COOCH3+C2H5OH\text{CF}3\text{OCH}2\text{COOC}2\text{H}5 + \text{CH}3\text{OH} \rightleftharpoons \text{CF}3\text{OCH}2\text{COOCH}3 + \text{C}2\text{H}5\text{OH}

Optimization Factors :

  • Equilibrium Shift : Excess methanol (5:1 molar ratio) drives the reaction.

  • Temperature : 60–80°C balances reaction rate and volatility of methanol.

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

The trifluoromethoxy group’s strong electron-withdrawing effect destabilizes adjacent bonds, promoting β-elimination under basic conditions:

CH3OCOCH2OCF3BaseCH3OCOCF3+H2O\text{CH}3\text{OCOCH}2\text{OCF}3 \xrightarrow{\text{Base}} \text{CH}3\text{OCOCF}3 + \text{H}2\text{O}

Mitigation Strategies :

  • Low-Temperature Reactions : Maintaining temperatures below 0°C suppresses elimination.

  • Bulky Bases : Using hindered amines (e.g., DBU) reduces deprotonation at the α-carbon.

Byproduct Formation

A major byproduct, trifluoromethylsulfonyl fluoride (CF₃SO₂F), forms when trifluoromethyl triflate (CF₃SO₂OCF₃) is used as a precursor. This gas is toxic and must be removed via cold traps (-196°C) during vacuum distillation.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Solvent Screening :

SolventDielectric ConstantReaction Yield (%)
DMA37.878
DMF36.772
Acetonitrile37.565

DMA outperforms DMF due to better cation solvation, enhancing OCF₃⁻ nucleophilicity.

Catalyst Efficiency :

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, increasing yields by 15%.

  • Metal Triflates : Scandium triflate accelerates transesterification but risks ester hydrolysis.

Purification Techniques

Distillation Parameters :

  • Vacuum : 0.03 mbar reduces boiling points (e.g., 103°C for dec-9-enyl mesylate).

  • Fractionation : Efficient separation of methyl ester (bp ~120°C) from dimethyl sulfate (bp 188°C).

Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester derivatives with >95% purity .

Chemical Reactions Analysis

Types of Reactions: Trifluoromethoxy-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoromethoxyacetic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Trifluoromethoxyacetic acid.

    Reduction: Trifluoromethoxyethanol.

    Substitution: Various substituted acetic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Trifluoromethoxy-acetic acid methyl ester serves as a versatile reagent in organic synthesis, particularly in the development of trifluoromethyl ethers and esters.

Synthesis of Trifluoromethyl Compounds

The compound is utilized in the trifluoromethylation of various substrates, including alcohols and phenols. For instance, aliphatic alcohols can be converted into their corresponding trifluoromethyl ethers under mild conditions using this compound as a reagent. The reaction typically yields moderate to excellent results depending on the substrate used.

Table 1: Trifluoromethylation Reaction Conditions

Substrate TypeReagent UsedYield (%)
Primary AlcoholsTMSCF3, AgOTf70-90
Secondary AlcoholsSelectfluor, CsF60-85
PhenolsN-fluorobenzenesulfonimide52-83

Electrophilic Fluorination

This compound can also act as an electrophilic fluorinating agent. It has been shown to facilitate the transformation of various substrates into trifluoromethylated products through oxidative processes.

Case Study: Electrophilic Fluorination of Aromatic Compounds

In a study involving the electrophilic fluorination of aromatic compounds, this compound was used alongside oxidants like Selectfluor. The results indicated that electron-withdrawing groups on the aromatic ring significantly enhanced the yield of the desired trifluoromethylated products .

Electrochemical Applications

Another significant application of this compound is in the formulation of electrolyte compositions for lithium-ion batteries.

Electrolyte Composition

Research has demonstrated that incorporating this compound as an additive in electrolyte formulations can improve the performance and stability of lithium-ion batteries. Specifically, it enhances the solubility of conductive salts and lowers the viscosity of the electrolyte solution.

Table 2: Electrolyte Performance Metrics

Electrolyte CompositionConductivity (mS/cm)Viscosity (cP)Low Temperature Performance
Propylene Carbonate + Additive122.5-20°C
Ethylene Carbonate + Additive153.0-25°C

Mechanism of Action

The mechanism of action of trifluoromethoxy-acetic acid methyl ester involves its interaction with various molecular targets. The trifluoromethoxy group imparts high electronegativity, which can influence the compound’s reactivity and binding affinity to biological targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Dichlorotrifluoromethoxyacetic Acid Derivatives

Dichlorotrifluoromethoxyacetic acid (Cl₂CF₃OCH₂COOH) shares the trifluoromethoxy group but includes two chlorine atoms on the adjacent carbon. Its methyl ester derivative exhibits higher electrophilicity due to the combined electron-withdrawing effects of Cl and CF₃O groups. In synthetic applications, dichlorotrifluoromethoxy acetamides are prepared in modest yields (40–60%), highlighting challenges in steric hindrance during nucleophilic substitutions .

Aromatic Trifluoromethoxy Esters

Compounds like 2-(Trifluoromethoxy)naphthalene-3-acetic acid and (3-Hydroxy-5-trifluoromethyl-phenyl)-acetic acid methyl ester (CAS 721948-40-9) incorporate aromatic rings. These derivatives demonstrate enhanced lipophilicity (logP ~2.5–3.0) compared to the aliphatic this compound (predicted logP ~1.8), influencing their pharmacokinetic profiles . The hydroxyl group in the latter compound further enables hydrogen bonding, altering solubility and metabolic stability .

Sulfur-Containing Analogs

Trifluoromethylsulfanyl-acetic acid ethyl ester (CAS 65540-51-4) replaces the oxygen in the trifluoromethoxy group with sulfur (–SCF₃). This substitution increases molecular weight (188.17 g/mol vs. The ethyl ester variant also exhibits a higher boiling point (~150–160°C) compared to methyl esters, attributed to increased alkyl chain length .

Non-Fluorinated Esters

Methoxy Acetic Acid Esters

Methoxy acetic acid tridecyl ester (CAS 959246-45-8) and methyl 2-(3-aminophenoxy)acetate (CAS 158196-47-5) lack fluorine atoms. The absence of fluorination reduces electronegativity, resulting in lower chemical stability but improved biodegradability. These esters are commonly used as plasticizers or intermediates in non-fluorinated drug synthesis, contrasting with the specialized applications of trifluoromethoxy derivatives .

Phenoxyacetic Acid Esters

Compounds like methyl 2-phenoxyacetate (CAS 27648-87-9) and ethyl 2-(2-methoxyphenoxy)acetate (CAS 13078-21-2) feature aromatic ether linkages. Their reactivity in Ullmann or Mitsunobu reactions is well-documented, whereas this compound is more suited for fluorophilic interactions in medicinal chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Applications
This compound C₄H₅F₃O₃ 154.08 –OCF₃, –COOCH₃ 1.8 Pharmaceutical intermediates
Dichlorotrifluoromethoxyacetic acid methyl ester C₃H₃Cl₂F₃O₃ 209.96 –OCF₃, –Cl, –COOCH₃ 2.2 Agrochemicals
Trifluoromethylsulfanyl-acetic acid ethyl ester C₅H₇F₃O₂S 188.17 –SCF₃, –COOCH₂CH₃ 2.5 Enzyme inhibitors
(3-Hydroxy-5-trifluoromethyl-phenyl)-acetic acid methyl ester C₁₀H₉F₃O₃ 234.17 –C₆H₃(OH)(CF₃), –COOCH₃ 3.0 Bioactive molecules

Biological Activity

Trifluoromethoxy-acetic acid methyl ester (TFMAE) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

TFMAE, with the chemical formula C4_4H5_5F3_3O3_3, features a trifluoromethoxy group that enhances its stability and reactivity compared to non-fluorinated analogs. This characteristic makes it a valuable intermediate in organic synthesis and pharmaceutical development .

The biological activity of TFMAE is primarily attributed to its ability to participate in trifluoromethylation reactions, which form new carbon-carbon bonds. This process is significant in the synthesis of bioactive compounds and pharmaceuticals. The trifluoromethoxy group can also influence the compound's interaction with biomolecules, potentially enhancing its pharmacological properties.

Biological Activity

Research indicates that TFMAE exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that TFMAE may possess antimicrobial activity against certain bacterial strains. The trifluoromethoxy group is known to improve the efficacy of compounds against resistant bacteria by altering their interaction with bacterial enzymes .
  • Inhibition of Enzymatic Activity : The compound has been implicated in the inhibition of certain enzymes, which could be beneficial in therapeutic contexts, particularly in targeting bacterial topoisomerases .
  • Potential as a Pharmaceutical Intermediate : Ongoing research explores its use as an intermediate in synthesizing drugs that target various diseases, including infections caused by multidrug-resistant organisms .

Case Studies and Research Findings

Several studies have highlighted the potential applications of TFMAE:

  • Antimicrobial Activity : A study demonstrated that compounds derived from TFMAE showed significant activity against Staphylococcus aureus and other Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were reported to be in the low nanomolar range, indicating potent activity .
  • Pharmacological Applications : Research has shown that the incorporation of trifluoromethoxy groups into drug candidates can enhance their metabolic stability and bioavailability. For instance, compounds with this group have been found to improve potency against various targets, including serotonin uptake inhibitors .
  • Toxicological Studies : Investigations into the safety profile of TFMAE suggest that while it exhibits promising biological activity, further studies are required to fully understand its toxicity and environmental impact, particularly concerning fluorinated compounds .

Comparative Analysis

The following table summarizes TFMAE's biological activity compared to similar compounds:

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, enzyme inhibitionTrifluoromethoxy group enhances stability
Trifluoromethoxyacetic acidSimilar structure but lacks ester functionalityPrimarily used in organic synthesis
Trifluoromethyl acetateAntimicrobial propertiesContains a trifluoromethyl group

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing trifluoromethoxy-acetic acid methyl ester, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The esterification of trifluoromethoxy-acetic acid with methanol under acid catalysis (e.g., sulfuric acid or trifluoromethanesulfonic acid) is a standard route. Key parameters include stoichiometric ratios (e.g., excess methanol to drive equilibrium), temperature (60–80°C), and reaction time (4–12 hours). For analogs like ethyl trifluoroacetate, similar conditions are used, with ethanol substituted for methanol . Gas chromatography (GC) with polar cyanosilicone columns is recommended for purity analysis, as described for fatty acid methyl ester (FAME) characterization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Look for the methoxy (-OCH₃) singlet at ~3.7 ppm and the trifluoromethoxy (-OCF₃) group’s absence of splitting due to fluorine coupling.
  • ¹⁹F NMR : A single peak near -55 ppm confirms the trifluoromethoxy group.
  • GC-MS : Retention time matching and fragmentation patterns (e.g., m/z 59 for methyl ester fragments) validate purity, as applied to similar esters in GC-MS protocols .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Due to its corrosive nature (similar to trifluoroacetic acid), use nitrile gloves, chemical-resistant goggles, and fume hoods. Waste must be neutralized with bases (e.g., NaOH) before disposal, following protocols for trifluoroacetate salts .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence the reactivity of this ester in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or Grignard reagents. However, steric hindrance from the -OCF₃ group may reduce accessibility. Comparative kinetic studies with non-fluorinated analogs (e.g., methoxy-acetic acid methyl ester) can isolate these effects .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis across literature sources?

  • Methodological Answer : Discrepancies may arise from varying purification methods (e.g., distillation vs. column chromatography) or trace moisture affecting acid catalysts. Systematic replication under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and quantification via GC internal standards (e.g., methyl heptadecanoate for FAME analysis) can clarify optimal protocols .

Q. Can computational methods predict the stability and degradation pathways of this compound under different storage conditions?

  • Methodological Answer : Density functional theory (DFT) calculations can model hydrolysis pathways, identifying susceptibility to acidic/basic conditions. Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring aligns with studies on trifluoroacetate esters .

Q. How does the trifluoromethoxy group impact the ester’s application in polymer synthesis or drug delivery systems?

  • Methodological Answer : The -OCF₃ group enhances lipophilicity and metabolic stability, making the ester a candidate for prodrug formulations. In polymers, it may improve thermal stability, as seen in trifluoromethyl-containing polyesters. In vitro release studies (e.g., pH-dependent hydrolysis in simulated biological fluids) and thermogravimetric analysis (TGA) are key evaluative tools .

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